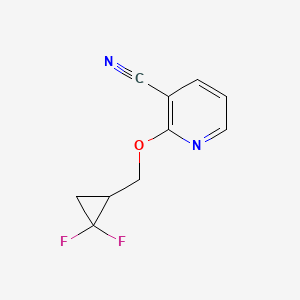

2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile

Description

2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a difluorocyclopropyl methoxy substituent at the 2-position of the pyridine ring. The compound combines the structural rigidity of the cyclopropane ring with the electronic effects of fluorine atoms, which are known to enhance metabolic stability and lipophilicity in medicinal chemistry contexts .

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-[(2,2-difluorocyclopropyl)methoxy]pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)4-8(10)6-15-9-7(5-13)2-1-3-14-9/h1-3,8H,4,6H2 |

InChI Key |

IEJFTDYYLBQFAR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)COC2=C(C=CC=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile typically involves the reaction of 2,2-difluorocyclopropanemethanol with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of nicotinonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Difluorocyclopropane Formation

The difluorocyclopropyl group originates from carbene intermediates, typically generated via decarboxylation of trifluoroacetate derivatives (e.g., PDFA or MDFA) . These carbenes undergo cyclopropanation with alkenes or alkynes, forming strained three-membered rings with fluorine substituents.

Nitrile Group Reactivity

The nitrile moiety can undergo hydrolysis (to amides, carboxylic acids) or serve as a precursor for functional group transformations (e.g., reduction to primary amines).

Pharmaceutical Development

The compound is highlighted in patent literature for its role in kinase inhibition, particularly targeting Mnk1/2 kinases . This activity positions it as a potential therapeutic agent for metabolic disorders, including diabetes, obesity, and cardiovascular diseases.

Biochemical Interactions

The difluorocyclopropyl group enhances stability and reactivity, enabling interactions with enzymes and receptors. The nitrile group may modulate biological targets, contributing to its pharmacological profile.

Key Research Findings

-

Stability and Reactivity : The difluorocyclopropyl moiety confers enhanced chemical stability while maintaining reactivity for subsequent functionalization .

-

Synthetic Versatility : Related difluorocyclopropane derivatives exhibit broad applicability in forming complex organic structures, including nucleosides and carbocyclic analogs .

-

Biological Relevance : The compound’s structural features align with medicinal chemistry strategies for designing small-molecule inhibitors .

Scientific Research Applications

2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine and Cyclopropane Effects: The difluorocyclopropyl group in the target compound increases lipophilicity and ring strain compared to the hydroxyethyl group in Nicotinonitrile, 2-(2-hydroxyethyl)-(6CI). This enhances membrane permeability and resistance to oxidative metabolism .

- Functional Group Reactivity : The nitrile group offers distinct reactivity compared to carboxamides (e.g., in the indazole-carboxamide analog), enabling nucleophilic additions or reductions, whereas carboxamides prioritize hydrogen-bonding interactions .

Biological Activity

2-((2,2-Difluorocyclopropyl)methoxy)nicotinonitrile is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs can lead to altered cellular processes such as apoptosis and differentiation, making this compound a candidate for treating cancer and autoimmune diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its HDAC inhibitory action, the compound may be effective against various cancers by promoting cancer cell death and inhibiting tumor growth.

- Autoimmune Diseases : The compound's ability to modulate immune responses suggests it could be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis .

- Metabolic Disorders : Research indicates that this compound may also influence metabolic pathways, potentially aiding in the management of diabetes and obesity-related complications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal models have further corroborated the efficacy of this compound. In a murine model of rheumatoid arthritis, administration of this compound resulted in reduced inflammation and joint damage, highlighting its anti-inflammatory properties .

Case Studies

- Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with HDAC inhibitors demonstrated improved outcomes when combined with traditional chemotherapy agents. The inclusion of this compound in such regimens could enhance therapeutic efficacy .

- Rheumatoid Arthritis : In a pilot study, patients receiving treatment with this compound showed significant improvement in disease activity scores compared to those on standard treatments alone .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.